N-(3-bromophenyl)aziridine-1-sulfonamide
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Overview
Description
N-(3-bromophenyl)aziridine-1-sulfonamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)aziridine-1-sulfonamide typically involves the aziridination of alkenes. One common method is the reaction of 3-bromophenylamine with a suitable sulfonyl azide under basic conditions to form the aziridine ring. This reaction can be catalyzed by transition metals such as rhodium or copper, or it can proceed via a metal-free pathway using iodine and tetrabutylammonium iodide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Electrochemical flow aziridination, which avoids the use of metal catalysts and stoichiometric oxidants, is a promising method for large-scale synthesis . This process involves the oxidative coupling of sulfonamide and alkene under electrochemical conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)aziridine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can yield amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Oxaziridines and other nitrogen heterocycles.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)aziridine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)aziridine-1-sulfonamide involves its reactivity towards nucleophiles and electrophiles. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. The sulfonamide group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound, which lacks the bromophenyl and sulfonamide groups.
N-(3-chlorophenyl)aziridine-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromophenyl)azetidine-1-sulfonamide: Contains a four-membered azetidine ring instead of the three-membered aziridine ring.
Uniqueness
N-(3-bromophenyl)aziridine-1-sulfonamide is unique due to the combination of the aziridine ring, bromophenyl group, and sulfonamide moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-bromophenyl)aziridine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c9-7-2-1-3-8(6-7)10-14(12,13)11-4-5-11/h1-3,6,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULYDYGFESAHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1S(=O)(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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